molecular formula C26H30N2O4 B303244 (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide

カタログ番号 B303244
分子量: 434.5 g/mol
InChIキー: IELAXLSWNLFYPH-KQQUZDAGSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK has shown promise in the treatment of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用機序

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide binds irreversibly to the cysteine residue in the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B-cell proliferation and survival, as well as decreased production of cytokines and chemokines that promote tumor growth and survival.
Biochemical and Physiological Effects
(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has been shown to have selective activity against BTK, with minimal off-target effects on other kinases. It has also been shown to penetrate the blood-brain barrier and inhibit BTK activity in the central nervous system. In clinical trials, (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has been well-tolerated, with manageable side effects such as fatigue, nausea, and diarrhea.

実験室実験の利点と制限

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has several advantages as a tool compound for studying BTK signaling in vitro and in vivo. It is a potent and selective inhibitor of BTK, with a well-characterized mechanism of action. It has also been shown to have activity in mouse models of B-cell malignancies, making it a useful tool for preclinical studies. However, (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has some limitations as a tool compound. It is not currently commercially available, and its synthesis is complex and time-consuming. In addition, its irreversible binding to BTK makes it difficult to use in studies where reversible inhibition is desired.

将来の方向性

There are several potential future directions for research on (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide and BTK inhibition. One area of interest is the development of combination therapies that target multiple components of the BCR signaling pathway, such as BTK and PI3K. Another area of interest is the investigation of (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Finally, there is interest in the development of second-generation BTK inhibitors that have improved pharmacokinetic properties and/or selectivity for specific BTK isoforms.

合成法

The synthesis of (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has been described in a patent application by Takeda Pharmaceutical Company Limited. The method involves the condensation of 2-furylboronic acid with (E)-3-(prop-2-enoylamino)-4-(trifluoromethyl)benzaldehyde, followed by a Suzuki coupling reaction with 1-adamantylboronic acid. The resulting product is then coupled with (E)-3-(furan-2-yl)prop-2-enoyl chloride to yield (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide.

科学的研究の応用

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide inhibits BTK activity and downstream BCR signaling, leading to decreased proliferation and survival of B cells. In vivo studies in mouse models of CLL and MCL have demonstrated that (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide can inhibit tumor growth and prolong survival.

特性

製品名

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide

分子式

C26H30N2O4

分子量

434.5 g/mol

IUPAC名

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide

InChI

InChI=1S/C26H30N2O4/c29-23(7-5-21-3-1-9-31-21)27-17-25-12-19-11-20(13-25)15-26(14-19,16-25)18-28-24(30)8-6-22-4-2-10-32-22/h1-10,19-20H,11-18H2,(H,27,29)(H,28,30)/b7-5+,8-6+

InChIキー

IELAXLSWNLFYPH-KQQUZDAGSA-N

異性体SMILES

C1C2CC3(CC(C2)(CC1C3)CNC(=O)/C=C/C4=CC=CO4)CNC(=O)/C=C/C5=CC=CO5

SMILES

C1C2CC3(CC1CC(C2)(C3)CNC(=O)C=CC4=CC=CO4)CNC(=O)C=CC5=CC=CO5

正規SMILES

C1C2CC3(CC1CC(C2)(C3)CNC(=O)C=CC4=CC=CO4)CNC(=O)C=CC5=CC=CO5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。